molecular formula C20H19FN4O3 B6583746 N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251595-62-6

N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B6583746
CAS No.: 1251595-62-6
M. Wt: 382.4 g/mol
InChI Key: QQSFFJYOZKSKLK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group. The acetamide side chain includes a cyclopentyl moiety, which may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-cyclopentyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-14-9-7-13(8-10-14)18-23-19(28-24-18)16-6-3-11-25(20(16)27)12-17(26)22-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSFFJYOZKSKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

  • 4-Chlorophenyl Analog: describes 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide. This compound replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent and introduces methyl groups at the 4- and 6-positions of the pyridinone ring. Chlorine’s higher electronegativity and steric bulk compared to fluorine may enhance receptor binding but reduce metabolic stability due to slower enzymatic cleavage .
  • Cyclohexyl vs. Cyclopentyl Side Chain: lists N-cyclohexyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (BG14870).

Heterocyclic Core Modifications

  • Triazole-Based Analog: highlights N-{2-[4-cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide, which replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.

Pharmacological and Physicochemical Properties

Binding Affinity and Antitubercular Activity

While direct data for the target compound is unavailable, reports that analogs with 1,2,4-oxadiazole cores and fluorophenyl groups demonstrate high binding affinity to Mtb targets. For example, 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide showed superior pharmacophoric properties, suggesting that the fluorophenyl-oxadiazole motif is critical for activity .

Solubility and Lipophilicity

  • The cyclopentyl group in the target compound likely reduces aqueous solubility compared to smaller alkyl chains but balances lipophilicity for optimal bioavailability.
  • Methyl substitutions on the pyridinone ring (as in ’s analog) may further decrease solubility but enhance crystallinity and stability .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide C₂₁H₂₁FN₄O₃ 396.42 g/mol 4-Fluorophenyl, cyclopentyl Potential antitubercular activity
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(isopropyl)phenyl]acetamide C₂₇H₂₆ClN₅O₃ 512.00 g/mol 4-Chlorophenyl, 4/6-methyl, isopropyl Enhanced steric bulk
N-cyclohexyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (BG14870) C₂₂H₂₃FN₄O₃ 410.45 g/mol 4-Fluorophenyl, cyclohexyl Higher lipophilicity
N-{2-[4-cyclopropyl-5-oxo-3-(3-pyridinyl)-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide C₂₀H₁₉Cl₂N₅O₃ 480.31 g/mol Triazole core, dichlorophenoxy Altered hydrogen-bonding profile

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